4-Methyl-3-(trifluoromethoxy)benzoyl Chloride

Hammett constants electron-withdrawing substituent effects

4-Methyl-3-(trifluoromethoxy)benzoyl chloride (molecular formula C₉H₆ClF₃O₂, molecular weight 238.59 g/mol) is a halogenated aromatic acyl chloride belonging to the substituted benzoyl chloride family. It is structurally defined by a trifluoromethoxy (–OCF₃) substituent at the 3-position and a methyl (–CH₃) group at the 4-position on the benzoyl chloride scaffold.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
Cat. No. B13680374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethoxy)benzoyl Chloride
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F
InChIInChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3
InChIKeyUOBHGTXLWHJIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethoxy)benzoyl Chloride: Core Identity and Procurement-Relevant Classification


4-Methyl-3-(trifluoromethoxy)benzoyl chloride (molecular formula C₉H₆ClF₃O₂, molecular weight 238.59 g/mol) is a halogenated aromatic acyl chloride belonging to the substituted benzoyl chloride family . It is structurally defined by a trifluoromethoxy (–OCF₃) substituent at the 3-position and a methyl (–CH₃) group at the 4-position on the benzoyl chloride scaffold . The compound is a clear, colorless liquid at ambient temperature . Its precursor acid, 4-methyl-3-(trifluoromethoxy)benzoic acid (CAS 1261507-41-8), confirms the commercial availability of this substitution pattern . The compound serves as an acylating agent for the installation of the 4-methyl-3-(trifluoromethoxy)benzoyl moiety into target molecules, with applications spanning medicinal chemistry, agrochemical development, and advanced materials synthesis [1].

Why 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride Cannot Be Replaced by Generic Acyl Chlorides


The concurrent presence of the strongly electron-withdrawing trifluoromethoxy group and the electron-donating methyl group creates a distinctive electronic and steric environment that generic benzoyl chlorides cannot replicate [1]. The –OCF₃ substituent possesses unique long-range electron-withdrawing character, quantified by Hammett σₘ = +0.38 and σₚ = +0.35, which is fundamentally different from both the electron-donating methoxy group (σₚ = −0.268) and even the –CF₃ group (σₚ = +0.54) [2]. This substitution pattern modulates the electrophilicity of the carbonyl carbon, the metabolic fate of derived amides and esters, and the lipophilicity of final conjugates in ways that cannot be mimicked by non-fluorinated analogs, isomeric substitution, or single-substituent variants [3]. Procurement of a generic alternative lacking either the –OCF₃ or the 4-methyl group will yield fundamentally different reactivity and downstream biological or physicochemical performance.

Quantitative Differentiation Evidence: 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride vs. Closest Analogs


Electronic Differentiation: Hammett Substituent Constants of –OCF₃ vs. –OCH₃, –CF₃, and –CH₃

The trifluoromethoxy (–OCF₃) group in the target compound is a distinctive electron-withdrawing substituent with Hammett σₘ = +0.38 and σₚ = +0.35 [1]. This contrasts sharply with the methoxy (–OCH₃) group, which is electron-donating at the para position (σₚ = −0.268) and only weakly electron-withdrawing at the meta position (σₘ = +0.115) [2]. The –CF₃ group, while also electron-withdrawing, has a different electronic profile (σₘ = +0.43, σₚ = +0.54) that lacks the oxygen-mediated resonance effects of –OCF₃ [2]. The methyl group at the 4-position contributes an additional inductive effect (σₘ = −0.069, σₚ = −0.170) [2]. The combined –OCF₃/4-CH₃ substitution pattern yields a unique electronic landscape on the benzoyl chloride scaffold that no single-substituent analog can reproduce.

Hammett constants electron-withdrawing substituent effects structure-activity relationships

Lipophilicity and Membrane Permeability: LogP Comparison Across Substitution Patterns

Introduction of the –OCF₃ group dramatically increases lipophilicity compared to –OCH₃ analogs, as demonstrated by aliphatic model systems where the OCF₃ group elevated LogD by 0.7–1.4 units relative to OCH₃ counterparts, an effect comparable in magnitude to the CF₃ group [1]. For aromatic benzoyl chlorides, the logP of 4-methylbenzoyl chloride (lacking –OCF₃) is approximately 2.33–2.67 [2], while 3-(trifluoromethoxy)benzoyl chloride (lacking 4-CH₃) has logP ≈ 2.96–3.41 . A close regioisomer, 3-methyl-5-(trifluoromethoxy)benzoyl chloride, exhibits logP = 4.11 [3], confirming that the dual –OCF₃ / –CH₃ substitution pattern pushes logP into the range of 3.5–4.2, representing a 1.0–1.8 log unit increase over non-fluorinated 4-methylbenzoyl chloride.

lipophilicity logP drug-likeness membrane permeability

Long-Range Electronic Effect: Ortho-Directing Power of –OCF₃ vs. –OCH₃ and –CF₃

The –OCF₃ group is superior to both –OCH₃ and –CF₃ in promoting hydrogen/metal permutation (ortho-metalation) at a neighboring position on the aromatic ring, as demonstrated by competition experiments [1]. Critically, unlike –OCH₃, the –OCF₃ group exerts a long-range electron-withdrawing effect that substantially lowers the basicity of arylmetal compounds even when located at remote meta or para positions [1]. In 4-(trifluoromethoxy)anisole, deprotonation by tert-butyllithium occurs exclusively adjacent to the –OCH₃ group rather than next to the –OCF₃ group, while 1,3-benzodioxole is ortho-lithiated only ~6× faster than anisole versus ~5000× faster for its difluoro analog [1]. For the target compound (4-methyl-3-trifluoromethoxy), the combined directing effects of –OCF₃ and –CH₃ create a unique regiochemical landscape for downstream functionalization.

ortho-metalation long-range electronic effect site-selectivity C–H functionalization

Metabolic Stability: Microsomal Clearance of OCF₃- vs. OCH₃- and CF₃-Containing Derivatives

Despite the widespread assumption that fluorination universally improves metabolic stability, systematic head-to-head comparison of OCF₃-, OCH₃-, and CF₃-substituted aliphatic derivatives in human liver microsomes revealed that the trifluoromethoxy group typically decreased metabolic stability relative to both methoxy and trifluoromethyl counterparts across most chemotypes [1]. The only exception was the N-alkoxy(sulfon)amide series, where OCF₃ conferred comparable or improved stability [1]. This counterintuitive finding means that an OCF₃-containing benzoyl chloride cannot be assumed to produce metabolically more robust amide conjugates than a CF₃ analog; the 4-methyl-3-OCF₃ substitution pattern offers a distinct metabolic profile that may be advantageous or disadvantageous depending on the specific target chemotype.

metabolic stability microsomal clearance drug metabolism pharmacokinetics

Physicochemical Properties: Boiling Point and Density of the 3-Methyl-5-(trifluoromethoxy) Regioisomer as Reference

For the closely related regioisomer 3-methyl-5-(trifluoromethoxy)benzoyl chloride (CAS 916420-52-5), the predicted boiling point is 239.4 ± 35.0 °C and the density is 1.383 ± 0.06 g/cm³ . These values are significantly lower than those of the 4-methoxy-3-(trifluoromethyl) isomer (CAS 98187-18-9, boiling point 283.6 ± 40.0 °C, density 1.376 ± 0.06 g/cm³) [1], reflecting the different molecular packing and intermolecular interactions imposed by the OCF₃ vs. OCH₃ connectivity. The target compound, bearing the OCF₃ group at the 3-position and CH₃ at the 4-position, is expected to exhibit intermediate physicochemical properties between the two reference isomers, with the OCF₃ substitution conferring higher density than the OCH₃ analog.

boiling point density physicochemical properties handling and storage

Medicinal Chemistry Relevance: Trifluoromethoxy vs. Trifluoromethyl in Drug Design

A comprehensive 2025 review of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry highlights that the –OCF₃ group combines the lipophilicity of –CF₃ with the polarity of the oxygen atom, enabling fine-tuning of logP values to optimize membrane permeability and bioavailability [1]. The trifluoromethoxy group also exhibits higher electron-withdrawing capacity and lipophilicity than methoxy, making OCF₃-bearing compounds more resistant to enzymatic breakdown and less susceptible to forming reactive metabolites in certain contexts [1]. The target compound, with its 4-methyl-3-OCF₃ architecture, embodies this dual lipophilic/polar character, positioning it as a strategic building block for medicinal chemists seeking to balance permeability, metabolic stability, and target binding.

medicinal chemistry fluorinated substituents drug design bioisosterism

High-Impact Application Scenarios for 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride


Synthesis of Fluorinated Amide Drug Candidates Requiring Balanced Lipophilicity and Polarity

When the target amide drug candidate requires logP values in the 3.5–4.5 range—optimal for oral bioavailability according to Lipinski's Rule of Five—the 4-methyl-3-OCF₃ benzoyl chloride provides a 1.0–1.8 log unit advantage over non-fluorinated 4-methylbenzoyl chloride [1]. The oxygen atom of the –OCF₃ group additionally serves as a hydrogen-bond acceptor, offering polarity that pure –CF₃ analogs lack, as documented in the 2025 medicinal chemistry review [2]. This scenario is particularly relevant for CNS-targeted programs where balanced passive permeability and hydrogen-bonding capacity are critical.

Agrochemical Intermediate Development Exploiting Long-Range Electronic Effects

For agrochemical programs developing herbicides or fungicides where specific aromatic ring substitution patterns govern target binding, the unique long-range electron-withdrawing character of the –OCF₃ group (demonstrated by the Castagnetti-Schlosser ortho-metalation studies [3]) enables regioselective downstream functionalization that is inaccessible with OCH₃ or CF₃ analogs. The 4-methyl group provides additional steric modulation of the benzoyl moiety's conformational preferences within the enzyme active site.

Structure-Activity Relationship (SAR) Studies Comparing OCF₃, CF₃, and OCH₃ Bioisosteres

In systematic SAR campaigns, this compound serves as the OCF₃-bearing comparator to the widely available 4-methoxy-3-(trifluoromethyl)benzoyl chloride (CAS 98187-18-9) and 4-methyl-3-(trifluoromethyl)benzoyl chloride. The divergent Hammett electronic profiles (σₚ: −0.268 for OCH₃ vs. +0.35 for OCF₃ vs. +0.54 for CF₃) and metabolic stability trends (OCF₃ typically decreases microsomal stability vs. CF₃ and OCH₃ in most chemotypes [4]) provide three distinct data points for establishing electronic and pharmacokinetic SAR.

Custom Synthesis of 4-(4-Methyl-3-(trifluoromethoxy)benzoyl)pyridine Derivatives

The direct application of this benzoyl chloride in the synthesis of 4-(4-methyl-3-(trifluoromethoxy)benzoyl)pyridine (CAS 1261803-78-4) [5] demonstrates its utility as an intermediate for bioactive molecules where the trifluoromethoxy functionality improves binding affinity and pharmacokinetics. This specific derivative exemplifies the compound's role in constructing heterocyclic frameworks for pharmaceutical lead optimization.

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